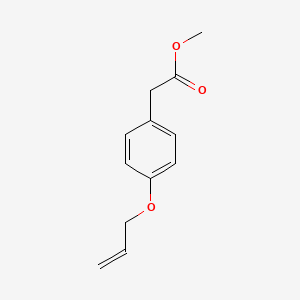

Methyl 4-(allyloxy)phenylacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 4-(allyloxy)phenylacetate is an organic compound that has garnered attention in various fields due to its unique chemical structure and properties It is an ester derivative of phenylacetic acid, where the phenyl ring is substituted with an allyloxy group at the para position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(allyloxy)phenylacetate typically involves the esterification of 4-(allyloxy)phenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products:

Oxidation: 4-(allyloxy)benzaldehyde or 4-(allyloxy)benzoic acid.

Reduction: 4-(allyloxy)phenylmethanol.

Substitution: 4-(iodo)phenylacetate or 4-(amino)phenylacetate.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 4-(allyloxy)phenylacetate has been studied for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Research indicates that derivatives of phenylacetic acids, including this compound, can exhibit significant biological activity.

- Anti-inflammatory Properties : Studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. This suggests that this compound could be explored further for its anti-inflammatory effects in clinical settings .

- Analgesic Activity : The compound may also possess analgesic properties, making it a candidate for pain management therapies. Its structure allows for modifications that could enhance efficacy and reduce side effects .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in various reactions to produce more complex molecules.

- Synthesis of Alkyl Arylacetates : The compound can be employed in palladium-catalyzed carbonylation reactions to synthesize a range of alkyl arylacetates. This method has been reported to yield high quantities of desired products without the need for harmful additives .

- Ring-Closing Metathesis : this compound can participate in ring-closing metathesis reactions, leading to the formation of cyclic compounds that are important in drug design .

Agrochemical Applications

The compound's derivatives have also found applications in agrochemicals, particularly as insecticides and herbicides. The structural features of this compound allow for modifications that enhance bioactivity against pests while maintaining safety profiles for non-target organisms .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound analogs on COX-2 expression in vitro. The results indicated a dose-dependent inhibition of COX-2 activity, suggesting potential for development as a therapeutic agent for inflammatory diseases .

Case Study 2: Synthesis Efficiency

In a comparative study on the synthesis of alkyl arylacetates using this compound as a starting material, researchers achieved yields exceeding 90% through optimized palladium-catalyzed reactions. This demonstrated not only the efficiency of the synthesis but also the compound's versatility as a precursor .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and analgesic potential | Inhibits COX enzymes; potential therapeutic uses |

| Organic Synthesis | Intermediate for complex molecule synthesis | High yields in palladium-catalyzed reactions |

| Agrochemical Applications | Potential use as insecticides/herbicides | Modifications enhance bioactivity |

Mecanismo De Acción

The mechanism of action of Methyl 4-(allyloxy)phenylacetate depends on its specific application. In organic synthesis, it acts as an intermediate that undergoes various chemical transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological outcomes. The allyloxy group can enhance the compound’s reactivity and binding affinity to these targets.

Comparación Con Compuestos Similares

Methyl phenylacetate: Similar in structure but lacks the allyloxy group, making it less reactive in certain chemical reactions.

Ethyl 4-(allyloxy)phenylacetate: An ester with an ethyl group instead of a methyl group, which can influence its physical and chemical properties.

4-(allyloxy)benzyl acetate: Contains a benzyl group instead of a phenylacetate moiety, leading to different reactivity and applications.

Uniqueness: Methyl 4-(allyloxy)phenylacetate stands out due to the presence of the allyloxy group, which imparts unique reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various industrial applications.

Actividad Biológica

Methyl 4-(allyloxy)phenylacetate is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features an allyloxy group, which is believed to enhance its reactivity and interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H14O3

- IUPAC Name : this compound

- CAS Number : 72224-26-1

The presence of the allyloxy group is significant as it may influence the compound's reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group enhances the compound's binding affinity, facilitating various biochemical processes. This compound acts primarily as an intermediate in organic synthesis but also shows promise in biological applications due to its inhibitory effects on certain enzymes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For example, derivatives with similar structures have shown effective inhibition against various bacterial strains.

Antioxidant Activity

Research has demonstrated that certain phenolic compounds possess antioxidant properties. This compound may exhibit similar activities, contributing to cellular protection against oxidative stress.

Enzyme Inhibition

A significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Studies have shown that related compounds can inhibit alkaline phosphatase (AP) isoforms effectively. For instance, a related compound demonstrated an IC50 value of 0.048 ± 0.009 µM against placental alkaline phosphatase (PLAP), indicating strong inhibitory potential .

Case Studies

- Inhibition of Alkaline Phosphatase : A series of studies have focused on the structure-activity relationship (SAR) of phenylacetate derivatives, revealing that modifications in the substituents significantly affect their inhibitory potency against various AP isoforms .

- Antimicrobial Testing : A study evaluating the antimicrobial properties of similar compounds found that they exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, highlighting the potential of this compound in developing new antimicrobial agents .

Table 1: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Antioxidant | Potential cellular protection | |

| Enzyme Inhibition | IC50 = 0.048 µM against PLAP |

Table 2: Structure-Activity Relationship Data

| Compound | Substituent Position | IC50 (µM) | Target Enzyme |

|---|---|---|---|

| This compound | Para | TBD | PLAP |

| Related Compound | Meta | 0.048 ± 0.009 | PLAP |

| Another Derivative | Ortho | TBD | Various AP Isoforms |

Propiedades

IUPAC Name |

methyl 2-(4-prop-2-enoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-8-15-11-6-4-10(5-7-11)9-12(13)14-2/h3-7H,1,8-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULQPOSBAJFAJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.